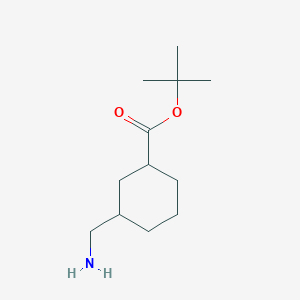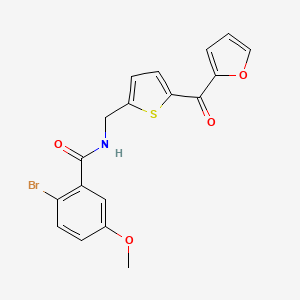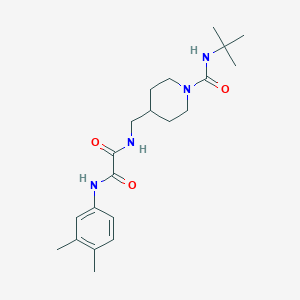![molecular formula C17H20N2O2 B2696681 N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide CAS No. 2411279-99-5](/img/structure/B2696681.png)
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained attention in recent years due to its potential therapeutic applications. MitoQ is a derivative of ubiquinone, which is a naturally occurring antioxidant that plays a crucial role in the electron transport chain of mitochondria. MitoQ has been shown to have a unique mechanism of action that allows it to selectively accumulate within mitochondria, where it can scavenge reactive oxygen species (ROS) and prevent oxidative damage.
Wirkmechanismus
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's mechanism of action involves its ability to selectively accumulate within mitochondria, where it can scavenge ROS and prevent oxidative damage. This compound is taken up by mitochondria through a process called passive diffusion, which is facilitated by its lipophilic nature. Once inside mitochondria, this compound is reduced to its active form, which can donate electrons to ROS and neutralize them. This compound's ability to selectively target mitochondria is due to the presence of a lipophilic cationic triphenylphosphonium (TPP) moiety, which allows it to accumulate within the negatively charged mitochondrial matrix.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that are beneficial for health. It has been shown to improve mitochondrial function by reducing oxidative stress and enhancing ATP production. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-aging properties by reducing oxidative damage to cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has several advantages for lab experiments, including its ability to selectively target mitochondria and its antioxidant properties. However, this compound also has some limitations, such as its lipophilic nature, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide, including its potential use as a therapeutic agent for various diseases. Further studies are needed to fully understand this compound's mechanism of action and its effects on mitochondrial function and inflammation. Additionally, new formulations of this compound may be developed to improve its solubility and bioavailability. Overall, this compound has shown promise as a potential therapeutic agent for several diseases, and further research is needed to fully explore its potential.
Synthesemethoden
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide can be synthesized by reacting ubiquinone with an alkynyl chain and a quinoline moiety. The synthesis process involves several steps, including protection and deprotection of functional groups, as well as coupling and oxidation reactions. The final product is a yellowish powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has been extensively studied in various scientific fields, including biochemistry, pharmacology, and neuroscience. Its antioxidant properties make it a promising candidate for the treatment of several diseases that are associated with oxidative stress, such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. This compound has also been shown to improve mitochondrial function and reduce inflammation, which are important factors in the development of many chronic diseases.
Eigenschaften
IUPAC Name |
N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-6-16(20)18-12-11-17(21)19-13(2)9-10-14-7-4-5-8-15(14)19/h4-5,7-8,13H,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMKJBLMSRSXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC(=O)N1C(CCC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)
![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)
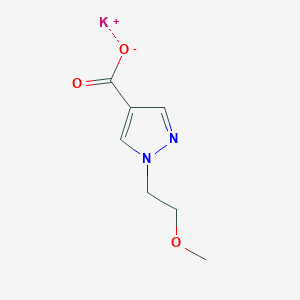
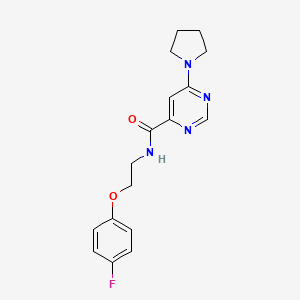
methanone](/img/structure/B2696607.png)
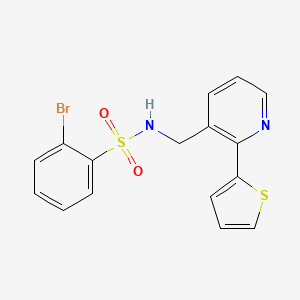
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)
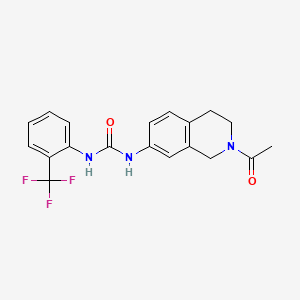

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)
